4-{3-CYCLOHEXYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE
Description
4-{3-CYCLOHEXYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE is a heterocyclic compound that combines a pyridine ring with a triazolothiadiazole moiety. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in various chemical reactions .
Properties
IUPAC Name |
3-cyclohexyl-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c1-2-4-10(5-3-1)12-16-17-14-19(12)18-13(20-14)11-6-8-15-9-7-11/h6-10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOBKFVSSCXJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{3-CYCLOHEXYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole ring, forming the desired triazolothiadiazole structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-{3-CYCLOHEXYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents used in these reactions include phosphorus oxychloride, hydrazine hydrate, and ortho esters. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of triazolo[3,4-b][1,3,4]thiadiazole exhibit notable antimicrobial properties. Compounds similar to 4-{3-cyclohexyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}pyridine have been tested against various bacterial strains. For instance:
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| Compound 1 | Against S. aureus | 10 |
| Compound 2 | Against E. coli | 5 |
| Compound 3 | Against P. aeruginosa | 5 |
These findings suggest that this class of compounds could be developed into effective antibacterial agents .
Anticancer Properties
Studies have indicated that thiadiazole derivatives possess anticancer activities. The compound's structure allows it to interact with cellular mechanisms involved in cancer proliferation. For instance, some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo . The mechanism often involves the induction of apoptosis in cancer cells.
Anti-inflammatory Effects
The anti-inflammatory potential of triazolo-thiadiazole derivatives has also been explored. These compounds may inhibit key inflammatory mediators and pathways, making them candidates for treating inflammatory diseases .
Pesticidal Activity
Compounds with triazole and thiadiazole moieties have been found to exhibit fungicidal and insecticidal properties. The structural features of this compound suggest potential applications in crop protection against pests and diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods include cyclization processes that yield the desired heterocyclic structures with high specificity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of triazolo-thiadiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The best-performing compounds exhibited MIC values comparable to established antibiotics .
- Cancer Research : In vivo studies on animal models have shown that certain derivatives can significantly reduce tumor size when administered at specific dosages .
- Agricultural Trials : Field trials have indicated that formulations containing triazolo-thiadiazole derivatives provide effective control over fungal infections in crops without significant phytotoxicity .
Mechanism of Action
The mechanism of action of 4-{3-CYCLOHEXYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects . The compound’s ability to form hydrogen bonds and interact with different receptors contributes to its pharmacological activities.
Comparison with Similar Compounds
4-{3-CYCLOHEXYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE can be compared with other triazolothiadiazole derivatives, such as:
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
These compounds share similar core structures but differ in their specific substituents and ring fusion patterns. The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct chemical and biological properties.
Biological Activity
The compound 4-{3-Cyclohexyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}pyridine is a derivative of the triazole-thiadiazole scaffold known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Overview
The molecular structure of this compound includes a pyridine ring fused with a triazolo-thiadiazole moiety. This unique combination enhances its biological activity and pharmacokinetic properties.
Anticancer Activity
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance:
- A study reported that compounds with similar structures showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.74 to 10.0 μg/mL against various cancer cell lines including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) .
- Specific derivatives demonstrated potent cytotoxicity with effective concentrations leading to 89.2% inhibition in prostate cancer cell lines at 10 μM/mL .
Antimicrobial Activity
The triazolo-thiadiazole derivatives have also been evaluated for their antimicrobial efficacy:
- Compounds have shown activity against both bacterial and fungal strains. The presence of sulfur in the thiadiazole ring contributes to increased lipophilicity and membrane permeability, enhancing antimicrobial action .
- A systematic review highlighted that certain derivatives displayed antibacterial and antifungal properties comparable to established antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of these compounds is supported by studies demonstrating their ability to inhibit inflammatory mediators:
- In vitro assays revealed that specific derivatives significantly reduced the production of pro-inflammatory cytokines .
- The mechanism involves modulation of signaling pathways associated with inflammation, suggesting therapeutic applications in chronic inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Several studies have shown that thiadiazole derivatives can inhibit enzymes such as urease and cyclooxygenase (COX), which are crucial in cancer progression and inflammation .
- Cellular Pathway Modulation : The compound may influence key cellular pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects .
Case Studies
- Anticancer Efficacy : A recent study synthesized a series of triazolo-thiadiazole derivatives and tested their cytotoxicity against multiple cancer cell lines. The most active compound exhibited a GI50 value of 3.29 μg/mL against HCT116 cells .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of various thiadiazole derivatives against clinical isolates of bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 5 μg/mL , showcasing their potential as novel antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
